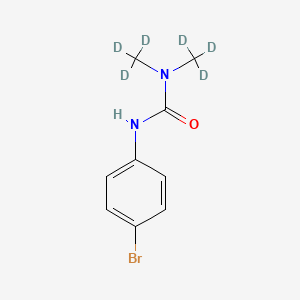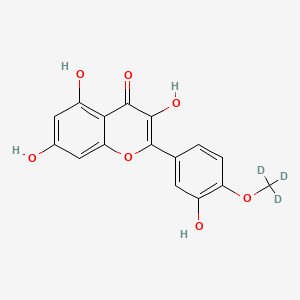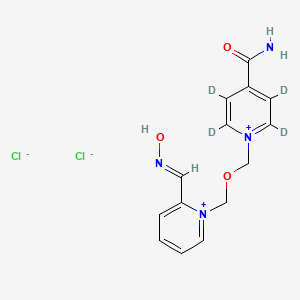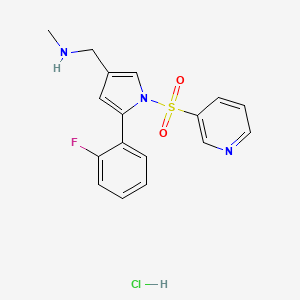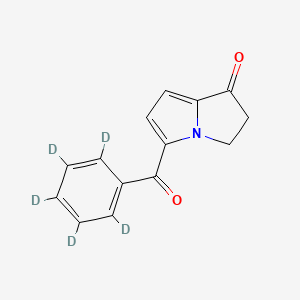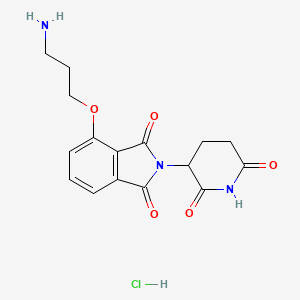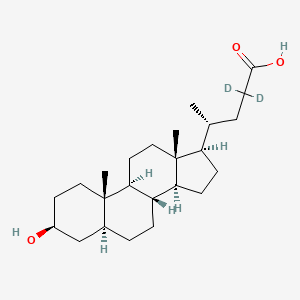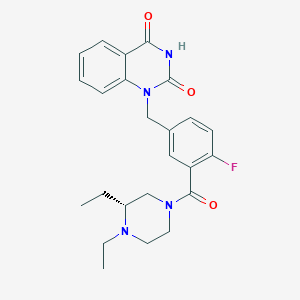
Parp-1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp-1/2-IN-1 est un inhibiteur puissant de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, des enzymes impliquées dans la réparation des dommages à l'ADN. Ces enzymes jouent un rôle crucial dans le maintien de la stabilité génomique en facilitant la réparation des cassures simple brin de l'ADN. Les inhibiteurs de la poly(ADP-ribose) polymérase ont suscité un intérêt considérable en thérapie anticancéreuse, en particulier pour les tumeurs présentant des déficiences dans les mécanismes de réparation par recombinaison homologue, comme celles avec des mutations BRCA1 ou BRCA2 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Parp-1/2-IN-1 implique généralement plusieurs étapes, notamment une réaction de Suzuki-Miyaura, une cyclisation thermique et une réaction de type Mannich. Le processus commence par la préparation de l'échafaudage clé thiéno[2,3-c]isoquinolin-5(4H)-one, suivi d'étapes en aval pour obtenir le produit final .
Méthodes de production industrielle : Dans un environnement industriel, la synthèse de this compound peut être optimisée en utilisant la chimie en flux continu. Cette méthode améliore l'efficacité et la durabilité en permettant un meilleur contrôle des conditions de réaction et en réduisant le besoin d'étapes de purification intensives .
Analyse Des Réactions Chimiques
Types de réactions : Parp-1/2-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier les mécanismes de réparation de l'ADN et le rôle des enzymes poly(ADP-ribose) polymérase dans le maintien de la stabilité génomique.
Biologie : Enquêté pour ses effets sur les processus cellulaires tels que l'apoptose, la régulation de la transcription et la modulation immunitaire.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2. Ces enzymes sont activées par les dommages à l'ADN et facilitent la réparation des cassures simple brin en ajoutant des chaînes de poly(ADP-ribose) aux protéines cibles. L'inhibition de ces enzymes empêche la réparation des dommages à l'ADN, conduisant à l'accumulation de lésions de l'ADN et finalement à la mort cellulaire, en particulier dans les cellules présentant des déficiences dans les mécanismes de réparation par recombinaison homologue .
Composés similaires :
Olaparib : Un autre inhibiteur de la poly(ADP-ribose) polymérase utilisé en thérapie anticancéreuse.
Rucaparib : Un inhibiteur de la poly(ADP-ribose) polymérase avec des applications similaires dans le traitement des cancers à mutation BRCA.
Niraparib : Un inhibiteur de la poly(ADP-ribose) polymérase utilisé pour le traitement d'entretien du cancer de l'ovaire.
Talazoparib : Un inhibiteur puissant de la poly(ADP-ribose) polymérase avec des applications dans le traitement du cancer du sein.
Unicité : this compound est unique dans son double inhibition à la fois de la poly(ADP-ribose) polymérase 1 et de la poly(ADP-ribose) polymérase 2, offrant un spectre d'activité plus large que les inhibiteurs qui ciblent uniquement l'une de ces enzymes. Cette double inhibition améliore son potentiel thérapeutique, en particulier dans les cancers présentant des déficiences complexes de réparation de l'ADN .
Applications De Recherche Scientifique
Parp-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Poly (ADP-ribose) polymerase enzymes in maintaining genomic stability.
Biology: Investigated for its effects on cellular processes such as apoptosis, transcription regulation, and immune modulation.
Mécanisme D'action
Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .
Comparaison Avec Des Composés Similaires
Olaparib: Another Poly (ADP-ribose) polymerase inhibitor used in cancer therapy.
Rucaparib: A Poly (ADP-ribose) polymerase inhibitor with similar applications in treating BRCA-mutated cancers.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor used for maintenance therapy in ovarian cancer.
Talazoparib: A potent Poly (ADP-ribose) polymerase inhibitor with applications in breast cancer treatment.
Uniqueness: Parp-1/2-IN-1 is unique in its dual inhibition of both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, providing a broader spectrum of activity compared to inhibitors that target only one of these enzymes. This dual inhibition enhances its therapeutic potential, particularly in cancers with complex DNA repair deficiencies .
Propriétés
Formule moléculaire |
C24H27FN4O3 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |
Clé InChI |
NLWYFXIKIPVWHJ-QGZVFWFLSA-N |
SMILES isomérique |
CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
SMILES canonique |
CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


